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Compound of Interest

Compound Name: 2-Azepan-1-YL-nicotinic acid

Cat. No.: B1362882

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Azepan-1-yl-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry
and drug development. In the absence of publicly available experimental spectra for this
specific molecule, this document serves as a predictive guide based on the well-established
spectroscopic principles of its constituent moieties: the nicotinic acid core and the azepane
ring. This guide is intended for researchers, scientists, and professionals in drug development,
offering a robust framework for the analysis and structural elucidation of this and similar
compounds.

Introduction to 2-Azepan-1-yl-nicotinic Acid

2-Azepan-1-yl-nicotinic acid (C12H16N203) is a derivative of nicotinic acid (Vitamin B3),
featuring a seven-membered azepane ring substituted at the 2-position of the pyridine ring.[1]
The structural combination of the pharmacologically significant nicotinic acid scaffold with the
flexible, saturated azepane ring makes it a molecule of interest for exploring new chemical
spaces in drug discovery. Spectroscopic analysis is paramount for confirming the identity,
purity, and structure of such novel compounds.

This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 2-Azepan-1-yl-nicotinic acid. Furthermore, it provides
detailed experimental protocols for acquiring this data, should a sample be available.

Predicted Spectroscopic Data
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The following sections outline the anticipated spectroscopic features of 2-Azepan-1-yl-
nicotinic acid, derived from the known spectral properties of nicotinic acid and N-substituted
azepanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
a molecule. For 2-Azepan-1-yl-nicotinic acid, we will consider both 1H and 13C NMR.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine
ring and the azepane ring. The chemical shifts are influenced by the electron-withdrawing
carboxylic acid group and the electron-donating amino group.

Table 1: Predicted *H NMR Chemical Shifts for 2-Azepan-1-yl-nicotinic acid

Predicted Chemical

Proton Position Shift (ppm) Multiplicity Integration
H-4' (Pyridine) ~8.2 dd 1H
H-5' (Pyridine) ~7.2 dd 1H
H-6' (Pyridine) ~8.5 dd 1H
H-2, H-7 (Azepane) ~3.5 t 4H
H-3, H-6 (Azepane) ~1.7 m 4H
H-4, H-5 (Azepane) ~1.5 m 4H
COOH >10 brs 1H

Chemical shifts are predicted for a standard deuterated solvent like DMSO-de or CDCls. dd =
doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

13C NMR Spectroscopy:
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The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Table 2: Predicted *3C NMR Chemical Shifts for 2-Azepan-1-yl-nicotinic acid

Carbon Position

Predicted Chemical Shift (ppm)

C-2' (Pyridine) ~158
C-3' (Pyridine) ~120
C-4' (Pyridine) ~138
C-5' (Pyridine) ~118
C-6' (Pyridine) ~150
C=0 (Carboxyl) ~168
C-2, C-7 (Azepane) ~50
C-3, C-6 (Azepane) ~28
C-4, C-5 (Azepane) ~26

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Azepan-1-yl-nicotinic acid is expected to show characteristic absorption bands

for the carboxylic acid, the aromatic ring, and the amine functionality.

Table 3: Predicted IR Absorption Bands for 2-Azepan-1-yl-nicotinic acid
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. Predicted Wavenumber .

Functional Group Intensity
(cm™)
O-H stretch (Carboxylic Acid) 3300-2500 Broad
C-H stretch (Aromatic) 3100-3000 Medium
C-H stretch (Aliphatic) 2950-2850 Strong
C=0 stretch (Carboxylic Acid) 1710-1680 Strong
C=C and C=N stretch )
) 1600-1450 Medium-Strong

(Aromatic)
C-N stretch 1350-1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 2-Azepan-1-yl-nicotinic acid

(Molecular Weight: 220.27 g/mol ), electrospray ionization (ESI) in positive ion mode is a

suitable technique.[1]

The mass spectrum is expected to show a prominent protonated molecular ion [M+H]* at m/z

221. A plausible fragmentation pathway would involve the initial loss of the carboxylic acid

group and subsequent fragmentation of the azepane ring. Alpha-cleavage adjacent to the

nitrogen atom in the azepane ring is a common fragmentation pathway for N-alkyl amines.

Proposed Fragmentation Pathway:

~N

-H20

[M+H - H20]+

m/z 203

miz 221

([C12H16N202+H]+

Y
-COOH
[M+H - COOH]+\ o-cleavage [C6H12N]+
m/z 176 J m/z 98
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Caption: Proposed ESI-MS fragmentation of 2-Azepan-1-yl-nicotinic acid.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of 2-
Azepan-1-yl-nicotinic acid.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 13C NMR spectra.

Materials:

2-Azepan-1-yl-nicotinic acid sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., DMSO-ds, CDCls, or D20 with appropriate pH adjustment)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

o Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7
mL of the chosen deuterated solvent in a clean, dry vial.

e Transfer to NMR Tube: Transfer the solution to an NMR tube.

e Spectrometer Setup:

o

Insert the sample into the spectrometer.

[e]

Lock onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for both *H and 13C frequencies.

e 1H NMR Acquisition:
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[e]

Acquire a standard one-dimensional *H spectrum.

(¢]

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

[¢]

Process the data with Fourier transformation, phase correction, and baseline correction.

[¢]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans
(depending on sample concentration).

o Process and reference the spectrum similarly to the *H spectrum.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

2-Azepan-1-yl-nicotinic acid sample (1-2 mg)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure (KBr Pellet Method):

e Sample Preparation: Place a small amount of KBr in the mortar and grind it to a fine powder.
Add the sample and grind the mixture thoroughly to ensure homogeneity.
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» Pellet Formation: Transfer a small amount of the mixture to the pellet press and apply
pressure to form a thin, transparent pellet.

e Spectrum Acquisition:

(¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum.

[e]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

2-Azepan-1-yl-nicotinic acid sample (~1 mg)

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

Formic acid (for positive ion mode)

LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a
suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

e MS System Setup:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set up the ESI source in positive ion mode.
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o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature).

o Data Acquisition:

o Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC
system.

o Acquire a full scan mass spectrum (MS) to identify the protonated molecular ion [M+H]*.

o Perform a product ion scan (MS/MS) on the [M+H]* ion to obtain the fragmentation
pattern. Select the precursor ion and apply collision energy to induce fragmentation.

Workflow and Data Analysis

The overall workflow for the spectroscopic characterization of 2-Azepan-1-yl-nicotinic acid is
a systematic process to ensure comprehensive structural elucidation.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic
characterization of 2-Azepan-1-yl-nicotinic acid. By combining established knowledge of the
nicotinic acid and azepane moieties, we have outlined the expected NMR, IR, and MS data.
The detailed experimental protocols offer a practical guide for researchers to acquire and
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interpret the spectroscopic data for this and structurally related compounds. Rigorous
application of these techniques is essential for the unambiguous structural confirmation and
purity assessment required in modern chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

